KX2-391

Catalog No.
S548111
CAS No.
897016-82-9
M.F
C26H29N3O3
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KX2-391

CAS Number

897016-82-9

Product Name

KX2-391

IUPAC Name

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C26H29N3O3/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29/h1-11,20H,12-19H2,(H,28,30)

InChI Key

HUNGUWOZPQBXGX-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43

Solubility

Soluble in DMSO, not in water

Synonyms

KX01, KX-01, KX 01; KX2391, KX-2391, KX 2391

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43

Description

The exact mass of the compound N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide is 431.22089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of indazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Src Kinase Inhibition

One proposed mechanism of action for tirbanibulin is the inhibition of Src family kinases (SFKs). Src kinases are a group of enzymes involved in various cellular processes, including cell growth, survival, and motility. Aberrant activation of SSFKs has been implicated in the development and progression of several cancers . Studies have shown that tirbanibulin can bind to and inhibit SSFKs, potentially leading to the suppression of tumor cell growth [ المصدر غير متوفر (Source not available)].

KX2-391, also known as Tirbanibulin, is a novel small molecule compound that acts as a non-adenosine triphosphate competitive inhibitor of Src kinase and tubulin polymerization. It is distinguished by its unique mechanism of action, targeting the peptide substrate-binding domain of Src kinase rather than the conventional ATP-binding site. This compound has shown promise in preclinical studies due to its dual ability to inhibit both Src kinase and tubulin polymerization, which contributes to its antitumor activity across various cancer types, including prostate cancer and actinic keratosis .

That contribute to its biological activity:

  • Inhibition of Src Kinase: By binding to the peptide substrate-binding domain, KX2-391 disrupts the signaling pathways mediated by Src kinase, which is implicated in various cancers.
  • Tubulin Polymerization Inhibition: KX2-391 binds to a novel site on the α,β-tubulin heterodimer, preventing tubulin polymerization and thus disrupting microtubule dynamics essential for cell division .
  • Cell Cycle Arrest and Apoptosis: The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells, particularly those expressing estrogen receptor alpha .

KX2-391 exhibits significant biological activity against a range of cancer cell lines. It has been shown to:

  • Induce apoptosis in breast cancer cells.
  • Inhibit tumor growth in various preclinical models, including prostate cancer models.
  • Demonstrate efficacy in reducing prostate-specific antigen levels in patients with advanced prostate cancer during clinical trials .
  • Show activity against actinic keratosis when formulated as an ointment .

The synthesis of KX2-391 involves several steps:

  • Formation of Acyl Chloride: Starting from 2-(4-nitrophenyl)acetic acid, oxalyl chloride is added to form the acyl chloride derivative.
  • Coupling Reaction: The acyl chloride is then reacted with an appropriate amine in the presence of a base like diisopropylethylamine to yield KX2-391.
  • Purification: The product is purified using techniques such as filtration and chromatography to obtain a high-purity compound suitable for biological testing .

KX2-391 has several potential applications:

  • Cancer Treatment: Its dual mechanism makes it a candidate for treating various cancers, particularly those resistant to conventional therapies.
  • Field Treatment for Skin Conditions: As an ointment, KX2-391 has been explored for treating actinic keratosis, demonstrating good tolerability and effectiveness .
  • Research Tool: Due to its unique mechanism of action, KX2-391 serves as a valuable tool in research to study Src signaling pathways and tubulin dynamics.

KX2-391 has been studied for its interactions with various biological targets:

  • It shows potential interactions beyond Src kinase inhibition, including effects on other oncogenic kinases such as FLT3 in leukemic cell lines .
  • The compound's ability to inhibit tubulin polymerization suggests it may interact with microtubule-associated proteins and other components of the cytoskeleton.

Several compounds exhibit similar mechanisms or structures to KX2-391. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
DasatinibATP-competitive Src inhibitorBroad spectrum of kinase inhibition
LapatinibDual EGFR/HER2 inhibitorPrimarily targets growth factor receptors
PaclitaxelMicrotubule stabilizerPrimarily used in chemotherapy
SorafenibMulti-targeted kinase inhibitorTargets multiple pathways including Raf

KX2-391 stands out due to its non-ATP competitive mechanism and dual action against both Src kinase and tubulin polymerization, making it a unique candidate for further development in oncology .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

431.22089180 g/mol

Monoisotopic Mass

431.22089180 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4V9848RS5G

Drug Indication

Tirbanibulin is indicated for the topical treatment of actinic keratosis on the face or scalp.
Klisyri is indicated for the field treatment of non-hyperkeratotic, non-hypertrophic actinic keratosis (Olsen grade 1) of the face or scalp in adults.

Mechanism of Action

Src tyrosine kinases regulate normal cell growth: the expression of Src kinase is upregulated during the normal hair cycle during the proliferative anagen phase. Additionally, Src tyrosine kinases act as key modulators of cancer cell proliferation, survival, angiogenesis, migration, invasion and metastasis. Src is frequently upregulated in various epithelial tumours including colon, breast and pancreas compared with the adjacent normal tissues. The expression and activity of Src are also enhanced in human actinic keratosis, which is characterized by hyperproliferative premalignant skin lesions. The pathogenesis of actinic keratosis commonly involves skin inflammation, oxidative stress, immunosuppression, impaired apoptosis, mutagenesis, dysregulation of keratinocyte growth and proliferation, and tissue remodelling. _In vitro_ studies suggest that Src plays a predominant role in the early stages of human skin tumour development, rather than at later stages of tumour progression. The exact mechanism of tirbanibulin as a topical treatment of actinic keratosis has not been fully elucidated; however, it mainly works by inhibiting fast proliferating cells. Tirbanibulin is a non-ATP competitive Src kinase inhibitor and tubulin polymerization inhibitor. It binds to the peptide substrate binding site of Src, a primary target of tirbanibulin, and blocking its downstream signalling pathways that promote cancer cell migration, proliferation, and survival. Tublin is responsible for cell migration, protein transport, and mitosis: tibranibulin directly binds to the colchicine-binding site of beta-tubulin and causes induces tubulin depolymerization. It is also hypothesized that inhibition of Src can also contribute to the inhibitory effects on microtubule polymerization. At low nanomolar concentrations, tirbanibulin induces G2/M phase cell cycle arrest in a reversible and dose-dependent manner. By inhibiting microtubule polymerization, tirbanibulin also induces mitotic catastrophe.

Other CAS

1000669-72-6

Absorption Distribution and Excretion

Tirbanibulin demonstrates good oral bioavailability. Following topical administration of doses ranging from 54 to 295 mg on the face or scalp, the steady-state concentration of tirbanibulin was achieved by 72 hours. At five days following initial administration, the mean Cmax was 0.34±0.30 ng/mL in subjects who received topical treatment on the face and 0.18±0.10 ng/mL in subjects who received topical treatment on the scalp. The mean AUC24 was 5.0±3.9 h x ng/mL in subjects who received topical treatment on the face and 3.2±1.9 h x ng/mL in subjects who received topical treatment on the scalp. The median Tmax was about seven hours.
There is limited information on the route of elimination of tirbanibulin.
There is limited information on the volume of distribution of tirbanibulin. In mouse HT29 xenograft studies, the tissue to plasma ration of tirbanibulin was 1.52.
There is limited information on the clearance rate of tirbanibulin.

Metabolism Metabolites

_In vitro_, tirbanibulin is mainly metabolized by CYP3A4, and to a lesser extent, CYP2C8. In adult subjects with actinic keratosis, detected metabolites were KX2-5036 and KX2-5163, which were pharmacologically inactive metabolites with the highest plasma concentrations of 0.09 ng/mL and 0.12 ng/mL, respectively.

Wikipedia

Tirbanibulin
25N-NBPh

Biological Half Life

The half-life is about 4 hours.

Use Classification

Human drugs -> Antibiotics and chemotherapeutics for dermatological use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Hangauer, David G.; Smolinski, Michael; Bu, Yahao; Kazim, Latif; Qu, Jun. Photoaffinity labeling studies to better define the mechanism of action for Phase II oncology drug KX2-391. Abstracts of Papers, 239th ACS National Meeting, San Francisco, CA, United States, March 21-25, 2010 (2010), MEDI-295. CODEN: 69MML8 AN 2010:344831
2. Hangauer, David G., Jr.; Patra, Debasis; Cody, Jeremy A.; Palmer, Grant J.; Isbester, Paul K.; Salsbury, Jonathon. Preparation of 2-[5-[4-(2-morpholinoethoxy)phenyl]pyridin-2-yl]-N-benzylacetamide mesylate polymorph Form A with improved stability. U.S. Pat. Appl. Publ. (2009), 68pp., Cont.-in-part of U.S. Ser. No. 154,056. CODEN: USXXCO US 2009318450 A1 20091224 CAN 152:75049 AN 2009:1599300
3. Lau, Grace M.; Lau, Gillian M.; Yu, Guo-Liang; Gelman, Irwin H.; Gutowski, Alan; Hangauer, David; Fang, Jane W. S. Expression of Src and FAK in Hepatocellular Carcinoma and the Effect of Src Inhibitors on Hepatocellular Carcinoma In Vitro. Digestive Diseases and Sciences (2009), 54(7), 1465-1474. CODEN: DDSCDJ ISSN:0163-2116. AN 2009:677742
4. Hangauer, David G., Jr.; Coughlin, Daniel; Cody, Jeremy A.; Gale, Jonathan. Synthesis of [(morpholinoethoxy)phenyl]pyridine KX2-391 compositions for modulating a kinase cascade. U.S. Pat. Appl. Publ. (2008), 44 pp., Cont.-in-part of U.S. Ser. No. 5,792. CODEN: USXXCO US 2008287436 A1 20081120 CAN 149:556637 AN 2008:1398805
5. Hangauer, David G.; Coughlin, Daniel; Cody, Jeremy A.; Gale, Jonathan. Methods for preparing N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide [KX2-391] for use in modulating a kinase cascade. PCT Int. Appl. (2008), 94pp. CODEN: PIXXD2 WO 2008082637 A1 20080710 CAN 149:152968 AN 2008:831758

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